Diethyl 2-cyano-3-oxosuccinate

Description

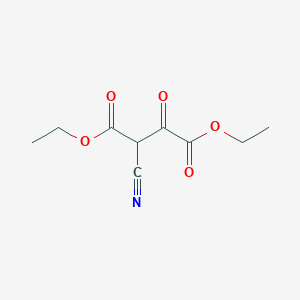

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-cyano-3-oxobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-3-14-8(12)6(5-10)7(11)9(13)15-4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSVKFGREWPODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303213 | |

| Record name | diethyl 2-cyano-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134541-15-4 | |

| Record name | diethyl 2-cyano-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating the Reactivity and Mechanistic Pathways of Diethyl 2 Cyano 3 Oxosuccinate

Complex Tautomeric Equilibria and Their Impact on Reactivity

The reactivity of diethyl 2-cyano-3-oxosuccinate is intrinsically linked to its existence in a dynamic equilibrium between two tautomeric forms: the keto and the enol form. This equilibrium is not static and can be influenced by various factors, significantly impacting the compound's chemical behavior.

Spectroscopic analysis reveals that this compound predominantly exists in the enol form in both solution and solid states. mdpi.comusc.edu This preference is a key feature of its chemical identity.

In solution, various spectroscopic methods, including UV, IR, ¹H NMR, and ¹³C NMR, confirm that the keto-enol equilibrium is strongly shifted towards the enol tautomer. mdpi.comusc.eduresearchgate.net For instance, the ¹H NMR spectrum in DMSO-d6 shows a characteristic signal for the enolic hydroxyl proton at approximately 13.6 ppm, while the signals corresponding to the keto form are not observed, indicating that the enol form is present at a concentration of 100 mol%. mdpi.com The UV spectrum shows an absorption maximum at 282 nm, which is characteristic of the conjugated enol system. mdpi.comresearchgate.net

In the solid state, X-ray crystallography has demonstrated that this compound exists exclusively in the enol form. mdpi.comusc.eduresearchgate.net The molecules are packed in hydrogen-bonded dimer stacks, a structural feature that contributes to its unusually high melting point of 96–97 °C compared to other diethyl 2-oxosuccinates, which are typically liquids at room temperature. mdpi.com This strong intermolecular hydrogen bonding in the crystal lattice stabilizes the enol tautomer. mdpi.com

Table 1: Spectroscopic Data for this compound (Enol Form)

| Spectroscopic Technique | Solvent/State | Key Observations | Reference |

| ¹H NMR | DMSO-d6 | Singlet at 13.6 ppm (OH proton) | mdpi.com |

| ¹³C NMR | DMSO-d6 | Only signals for the enol form observed | mdpi.comresearchgate.net |

| IR | Solid | C≡N stretch at 2227 cm⁻¹, C=O stretches at 1742, 1667, 1610 cm⁻¹, broad OH stretch at 2500–3300 cm⁻¹ | mdpi.comresearchgate.net |

| UV | Solution | λmax at 282 nm | mdpi.comresearchgate.net |

| X-ray Crystallography | Solid | Exclusively enol form, packed as hydrogen-bonded dimers | mdpi.comusc.eduresearchgate.net |

The pronounced preference for the enol form in this compound is governed by a combination of electronic and steric factors.

Electronic Effects:

Conjugation: The enol form benefits from an extended system of conjugation involving the carbon-carbon double bond, the carbonyl group, and the cyano group. This delocalization of π-electrons results in significant stabilization of the enol tautomer. youtube.com

Inductive Effects: The presence of two electron-withdrawing groups (the cyano group and the ester group) on the α-carbon increases the acidity of the α-proton, facilitating its removal and the subsequent formation of the enol. masterorganicchemistry.com

Intramolecular Hydrogen Bonding: In the enol form, the hydroxyl group can form a strong intramolecular hydrogen bond with the oxygen atom of the adjacent carbonyl group. This six-membered ring-like structure provides substantial thermodynamic stability to the enol tautomer. youtube.commasterorganicchemistry.com

Steric Effects: While electronic factors are predominant, steric effects also play a role. The linear geometry of the cyano group minimizes steric hindrance, allowing for the planar arrangement required for effective conjugation in the enol form.

The interplay of these factors makes the enol form of this compound significantly more stable than the keto form, a phenomenon that is crucial to understanding its reactivity.

Carbanion Generation and Subsequent Transformations

The acidic nature of the α-proton in this compound allows for the ready generation of a carbanion, specifically an enolate, which is a key intermediate in many of its synthetic transformations.

The protons on the carbon atom situated between the two carbonyl groups and the cyano group are particularly acidic. Treatment with a suitable base readily removes one of these protons to generate a highly stabilized enolate. masterorganicchemistry.com

The stability of this enolate is attributed to several factors:

Resonance Delocalization: The negative charge on the α-carbon is extensively delocalized through resonance onto the oxygen atoms of both ester groups and the nitrogen atom of the cyano group. This delocalization over multiple electronegative atoms significantly stabilizes the conjugate base. masterorganicchemistry.comyoutube.com

Inductive Effects: The strong electron-withdrawing inductive effects of the adjacent carbonyl and cyano groups further stabilize the negative charge on the α-carbon. masterorganicchemistry.com

The formation of this stable enolate is a critical first step in many reactions involving this compound, rendering the α-carbon a potent nucleophile. youtube.com

Enolates are ambident nucleophiles, meaning they can react with electrophiles at either the carbon or the oxygen atom. ic.ac.uk The regioselectivity of the alkylation of the this compound enolate (C-alkylation vs. O-alkylation) is influenced by several factors, including the nature of the counter-ion, the solvent, and the alkylating agent. ic.ac.uk

C-Alkylation: This is generally favored under conditions that promote a more "ionic" character of the enolate, such as the use of polar protic solvents and lithium or sodium counter-ions. ic.ac.uk For 1,3-dicarbonyl compounds, chelation of the metal cation between the two oxygen atoms can lead to exclusive C-alkylation. ic.ac.uk The use of alkyl iodides also tends to favor C-alkylation. ic.ac.uk

O-Alkylation: This is typically favored in polar aprotic solvents and with larger counter-ions like potassium. ic.ac.uk These conditions lead to a "freer" enolate, where the oxygen atom is more accessible for reaction.

For β-keto esters like this compound, C-alkylation is often the desired and dominant pathway, leading to the formation of a new carbon-carbon bond at the α-position. masterorganicchemistry.com

Table 2: Factors Influencing Alkylation Regioselectivity

| Factor | Favors C-Alkylation | Favors O-Alkylation | Reference |

| Solvent | Polar protic | Polar aprotic | ic.ac.uk |

| Counter-ion | Li⁺, Na⁺ (chelating) | K⁺ (larger, less coordinating) | ic.ac.uk |

| Alkylating Agent | Alkyl iodides | Reagents with oxygen-derived leaving groups | ic.ac.uk |

The cyano and ester functionalities in this compound not only influence its tautomeric equilibrium and enolate stability but also serve as reactive sites for nucleophilic attack.

Nucleophilic Addition to the Cyano Group: The carbon atom of the cyano group is electrophilic and can undergo nucleophilic addition. For example, it can react with nucleophiles like water or alcohols under acidic or basic conditions, leading to hydrolysis to a carboxamide or an ester, respectively.

Nucleophilic Acyl Substitution of the Ester Groups: The carbonyl carbons of the two ester groups are susceptible to nucleophilic acyl substitution. youtube.com This allows for a variety of transformations, such as:

Hydrolysis: Reaction with water, typically under acidic or basic catalysis, to yield the corresponding carboxylic acids.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst to exchange the ethoxy groups for another alkoxy group.

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines to form amides.

These reactions provide pathways to a diverse range of derivatives, highlighting the synthetic versatility of this compound.

Electrophilic Activation and Subsequent Reactivity

The reactivity of this compound is fundamentally governed by its electronic structure and the existence of keto-enol tautomerism. mdpi.com In solution, spectroscopic methods including ¹H and ¹³C NMR have demonstrated that the compound exists in a state of equilibrium between its keto and enol forms. mdpi.comresearchgate.net This equilibrium is strongly shifted towards the enol tautomer, which has also been identified as the exclusive form in the solid crystal state. mdpi.comresearchgate.netusc.edu

The predominance of the enol form is crucial for understanding its reactions with electrophiles. The enol tautomer features a carbon-carbon double bond (C=C), which acts as a nucleophilic site. masterorganicchemistry.com Electrophilic attack occurs at the α-carbon (the carbon adjacent to the C-OH group), a common reaction pathway for enols. masterorganicchemistry.com The structure of this compound contains two ester groups and a cyano group, all of which are electron-withdrawing. These groups enhance the acidity of the enol's hydroxyl proton and stabilize the molecule, but also modulate the nucleophilicity of the α-carbon.

The synthetic utility of this compound is highlighted by its use as a precursor in the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. mdpi.comresearchgate.net This versatility stems directly from the reactivity of its enol form with a range of electrophiles.

Table 1: Reactive Features of this compound

| Feature | Description | Implication for Reactivity |

|---|---|---|

| Keto-Enol Tautomerism | Exists in equilibrium, strongly favoring the enol form in solution and solid state. mdpi.comresearchgate.netusc.edu | The enol is the primary reactive species. |

| Nucleophilic Site | The α-carbon of the enol's C=C double bond is nucleophilic. masterorganicchemistry.com | Site of attack for electrophiles. |

| Electron-Withdrawing Groups | Possesses two ester groups and a cyano group. | These groups increase the acidity of the enol proton and influence the reactivity of the nucleophilic center. |

| Synthetic Precursor | Used to construct various heterocyclic molecules. mdpi.comresearchgate.net | Demonstrates its ability to react with diverse electrophiles. |

Acidic Properties and Autocatalytic Processes

This compound exhibits notable acidic properties. This is quantitatively demonstrated by the pH of its aqueous solutions; a 0.01 mol/L solution of the compound registers a pH of 2.74. mdpi.comresearchgate.net The acidity arises from the hydroxyl group (-OH) of the predominant enol tautomer. mdpi.comresearchgate.net The stability of the resulting conjugate base (the enolate anion) is significantly enhanced by the delocalization of the negative charge across the oxygen atoms of the dicarbonyl system and the potent electron-withdrawing effect of the adjacent cyano group. This level of acidity is comparable to other β-keto esters, such as ethyl 2-cyano-3-oxobutanoate, which has a pKa of 3.0. mdpi.comquora.com

A significant consequence of this inherent acidity is the compound's ability to engage in autocatalysis. It has been observed that this compound catalyzes its own hydrolysis in aqueous media. mdpi.comresearchgate.net This autohydrolysis phenomenon makes the compound unsuitable for analysis via standard acid-base titration techniques. mdpi.comresearchgate.net

Table 2: Acidic and Catalytic Properties

| Property | Observation | Reference |

|---|---|---|

| Acidity | A 0.01 mol/L aqueous solution has a pH of 2.74. | mdpi.comresearchgate.net |

| Source of Acidity | The hydroxyl proton of the enol tautomer. | mdpi.comresearchgate.net |

| Autocatalysis | The compound catalyzes its own hydrolysis (autohydrolysis). | mdpi.comresearchgate.net |

| Analytical Limitation | Not suitable for standard acid-base titration due to autohydrolysis. | mdpi.comresearchgate.net |

Research has confirmed that this compound undergoes autohydrolysis as a direct result of its own acidity. mdpi.comresearchgate.net While the specific referenced study points to supplementary materials for the detailed procedure, the general mechanism for such an acid-catalyzed ester hydrolysis can be described as a multi-step process. In this autocatalytic pathway, one molecule of the acidic enol form of this compound acts as the proton donor (the catalyst) for the hydrolysis of another molecule.

The proposed mechanism is as follows:

Protonation of the Ester Carbonyl: The process begins when the acidic enol proton from a catalyst molecule is transferred to the carbonyl oxygen of one of the ester groups on a substrate molecule. This protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the former water molecule) to the oxygen of the ethoxy group within the tetrahedral intermediate. This converts the ethoxy group into ethanol (B145695), which is a good leaving group.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethanol.

Deprotonation: The resulting product is a protonated carboxylic acid. A water molecule or another base removes the proton from the carbonyl oxygen to yield the final hydrolyzed product and regenerate the acid catalyst, allowing the cycle to continue.

This pathway explains the observed self-hydrolysis of this compound in the presence of water, driven entirely by the compound's inherent acidic character.

Diethyl 2 Cyano 3 Oxosuccinate As a Pivotal Intermediate in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Frameworks

The unique structural features of diethyl 2-cyano-3-oxosuccinate, including a nitrile group, a ketone, and two ester functionalities, render it an exceptionally versatile precursor for the synthesis of a wide variety of heterocyclic compounds. Its reactivity allows for the construction of both nitrogen- and oxygen-containing ring systems through various reaction pathways.

Synthesis of Nitrogen-Containing Heterocycles from this compound.quimicaorganica.orgambeed.com

The presence of both a β-ketoester and a nitrile group in this compound makes it an ideal substrate for the synthesis of a range of nitrogen-containing heterocycles. The reactivity of these functional groups can be strategically exploited to construct pyridines, pyrimidines, and pyrazoles, which are core structures in many biologically active compounds.

Potential Routes to Nitrogen-Containing Heterocycles:

| Heterocycle | Potential Reaction | Reagents | Plausible Product Skeleton |

| Pyridines | Hantzsch Pyridine (B92270) Synthesis | Aldehyde, Ammonia (B1221849)/Ammonium (B1175870) Acetate | Dihydropyridine (B1217469), subsequently oxidized to a substituted pyridine |

| Pyrimidines | Biginelli Reaction | Aldehyde, Urea (B33335)/Thiourea (B124793) | Dihydropyrimidinone with cyano and ester substituents |

| Pyrazoles | Paal-Knorr Pyrrole Synthesis | Hydrazine (B178648) derivatives | Substituted pyrazole (B372694) with ester and other functionalities |

Detailed research has demonstrated the utility of β-ketoesters and activated nitriles in these classical named reactions. For instance, in a Hantzsch-type synthesis, this compound could react with an aldehyde and a nitrogen source like ammonia or ammonium acetate. The initial product would be a highly functionalized dihydropyridine, which can then be aromatized to the corresponding pyridine derivative. Similarly, a Biginelli-like condensation with an aldehyde and urea or thiourea would be expected to yield dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. The reaction with hydrazine or its derivatives would lead to the formation of substituted pyrazoles, another important class of heterocyclic compounds.

Accessing Oxygen-Containing Heterocycles

The dicarbonyl functionality in this compound also provides a pathway to oxygen-containing heterocycles such as furans and pyrans. These reactions often proceed through intramolecular cyclization or condensation with other synthons.

Potential Routes to Oxygen-Containing Heterocycles:

| Heterocycle | Potential Reaction | Reagents | Plausible Product Skeleton |

| Furans | Feist-Benary Furan (B31954) Synthesis | α-Halo ketone | Highly substituted furan with ester and cyano groups |

| Pyrans | Michael Addition/Cyclization | α,β-Unsaturated carbonyl compound | Substituted pyran derivative |

The Feist-Benary furan synthesis, which involves the reaction of a β-dicarbonyl compound with an α-halo ketone, presents a viable route to substituted furans using this compound. wikipedia.org The enolate of the succinate (B1194679) would act as the nucleophile, attacking the α-halo ketone, followed by cyclization and dehydration to afford the furan ring. Furthermore, its activated methylene (B1212753) group can participate in Michael additions to α,β-unsaturated carbonyl compounds, with subsequent intramolecular cyclization potentially leading to various pyran derivatives.

Role in Multicomponent Condensation Reactions for Heterocycle Formation.wikipedia.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, minimizing waste and saving time. This compound is an excellent candidate for participation in MCRs due to its multiple reactive sites.

Its role in MCRs like the Hantzsch and Biginelli reactions highlights its utility in generating molecular diversity. wikipedia.orgorganic-chemistry.org For example, a one-pot reaction of this compound, an aldehyde, and a nitrogen source can rapidly assemble complex dihydropyridine or dihydropyrimidine (B8664642) cores. These reactions are often catalyzed by acids or bases and can be performed under environmentally benign conditions. The resulting heterocyclic scaffolds can be further functionalized, making this approach highly valuable for the generation of compound libraries for drug discovery.

Strategic Utility in Natural Product Total Synthesis

While the direct application of this compound in the total synthesis of natural products is not yet extensively documented, its potential is significant. The heterocyclic scaffolds readily accessible from this intermediate are prevalent in a vast number of bioactive natural products.

Methodologies for Incorporating this compound-Derived Scaffolds

The incorporation of scaffolds derived from this compound into the total synthesis of natural products can be envisioned through several strategic approaches. One common methodology involves the initial synthesis of a key heterocyclic intermediate, such as a substituted pyridine or pyran, from the succinate derivative. This heterocyclic core, bearing versatile functional groups like esters and nitriles, can then be elaborated through a series of transformations to construct the more complex target natural product.

For instance, the ester groups can be hydrolyzed to carboxylic acids, reduced to alcohols, or converted to amides, providing handles for further carbon-carbon bond formation or functional group interconversion. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening up further avenues for structural modification. This modular approach allows for the convergent synthesis of complex molecules, where different fragments of the target are synthesized separately and then combined.

Synthesis of Complex Bioactive Molecules

The heterocyclic systems that can be synthesized from this compound are integral components of numerous complex bioactive molecules. For example, the pyridine ring is found in a wide range of alkaloids with diverse physiological activities. Similarly, pyran and furan rings are present in many polyketide and terpenoid natural products.

Although specific examples of total syntheses commencing from this compound are not prominent in the literature, the potential for its use is clear. The development of synthetic routes to natural products containing these heterocyclic motifs could greatly benefit from the use of this versatile building block. Future research in this area is likely to uncover novel applications of this compound in the efficient and elegant synthesis of complex and biologically important molecules.

Advanced Spectroscopic and Structural Elucidation of Diethyl 2 Cyano 3 Oxosuccinate

High-Resolution X-ray Crystallography for Molecular and Supramolecular Architecture

High-resolution X-ray crystallography has been instrumental in determining the precise three-dimensional structure of Diethyl 2-cyano-3-oxosuccinate. mdpi.comresearchgate.net Uniquely among many simple 2-oxosuccinates, which are often liquids at room temperature, this compound has a high melting point of 96–97 °C, a property that facilitates the growth of crystals suitable for diffraction studies. mdpi.comresearchgate.net

The crystallographic data unequivocally show that the molecule exists exclusively in the enol form in the solid state. mdpi.comusc.edu The molecular structure reveals a planar geometry. The supramolecular architecture is characterized by the formation of "head-to-tail" planar dimers, which are stabilized by strong intermolecular hydrogen bonds. researchgate.netresearchgate.net These dimers further organize into stacks or piles within the crystal lattice. mdpi.comresearchgate.net This efficient packing and extensive hydrogen bonding network are credited with the compound's unusually high melting point. researchgate.net

Key bond lengths determined from X-ray analysis provide quantitative details of the enol structure. researchgate.netresearchgate.net

Table 1: Selected Bond Lengths from X-ray Crystallography of this compound

| Bond | Length (Å) |

| C1–C2 | 1.472 |

| C1–C5 | 1.341 |

| C1–C9 | 1.429 |

| C2–O2 | 1.234 |

| C5–O3 | 1.322 |

| C6–O4 | 1.209 |

Data sourced from Markov et al., 2023. researchgate.netresearchgate.net

In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the structure of this compound in solution, offering detailed insights into its tautomeric and conformational state.

While 2-oxosuccinic esters are known to potentially exist in a keto-enol equilibrium, both ¹H and ¹³C NMR spectroscopic analyses of this compound in solution show only a single set of signals. mdpi.comresearchgate.net This finding indicates that the equilibrium is strongly shifted towards the enol form, to the extent that the keto tautomer is not observed under standard NMR conditions. mdpi.comresearchgate.netusc.edu

The ¹H NMR spectrum is particularly revealing, featuring a distinct singlet at approximately 13.6 ppm (in DMSO-d6), which is characteristic of the acidic enol hydroxyl proton. mdpi.comresearchgate.net The presence of only one set of signals for the ethyl ester groups further supports the predominance of a single tautomeric form. mdpi.com

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for the Enol Form of this compound

| Nucleus | Group | Chemical Shift (δ) ppm |

| ¹H | Enol OH | ~13.6 |

| ¹³C | C=O | Not specified |

| ¹³C | C-OH (enol) | Not specified |

| ¹³C | C≡N | Not specified |

Note: The ¹³C NMR spectrum confirms the presence of only the enol form. mdpi.com

The position of the keto-enol equilibrium is a critical aspect of the compound's chemistry. Although specific dynamic NMR studies to quantify the kinetics of tautomerization are not extensively detailed in the available literature, the collective spectroscopic evidence points to a thermodynamic equilibrium that overwhelmingly favors the enol. mdpi.comresearchgate.net The high acidity of the compound, with a measured pH of 2.74 for a 0.01 mol/L aqueous solution, is consistent with the stability of the enol form. mdpi.comresearchgate.net This pronounced stability suggests that the energy barrier for conversion from the enol back to the keto form is significant, making the population of the keto form minimal at equilibrium.

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides definitive confirmation of the elemental composition of this compound. researchgate.net Analysis using a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source allows for highly accurate mass measurements, corroborating the molecular formula C₉H₁₁NO₅. researchgate.netuni.lu The technique identifies the molecule through various adducts, with the predicted mass-to-charge ratios closely matching theoretical values. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data from HRMS

| Adduct | Formula | m/z (Predicted) |

| [M+H]⁺ | [C₉H₁₂NO₅]⁺ | 214.07100 |

| [M+Na]⁺ | [C₉H₁₁NNaO₅]⁺ | 236.05294 |

| [M-H]⁻ | [C₉H₁₀NO₅]⁻ | 212.05644 |

| [M+NH₄]⁺ | [C₉H₁₅N₂O₅]⁺ | 231.09754 |

| [M+K]⁺ | [C₉H₁₁KNO₅]⁺ | 252.02688 |

Data sourced from PubChemLite. uni.lu

Comprehensive Vibrational and Electronic Spectroscopy in Mechanistic Research

Vibrational and electronic spectroscopy provide further evidence for the dominance of the enol tautomer and offer insight into the electronic structure of the molecule. mdpi.comresearchgate.net

The infrared (IR) spectrum displays several characteristic absorption bands that align with the enol structure. A strong and sharp absorption at 2227 cm⁻¹ corresponds to the C≡N (nitrile) stretching vibration. mdpi.com The spectrum also shows three distinct strong bands in the carbonyl region at 1742, 1667, and 1610 cm⁻¹. mdpi.com A very broad absorption band observed between 2500–3300 cm⁻¹ is assigned to the O-H stretch of the hydrogen-bonded enol group. mdpi.comresearchgate.net

Electronic spectroscopy using UV-Vis reveals an absorption maximum (λmax) at 282 nm, which is indicative of the conjugated π-system present in the enol form. mdpi.com

Table 4: Key Spectroscopic Data (IR and UV-Vis)

| Spectroscopy | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | C≡N Stretch | 2227 |

| IR | C=O Stretch | 1742 |

| IR | C=O/C=C Stretch | 1667 |

| IR | C=O/C=C Stretch | 1610 |

| IR | Enol O-H Stretch | 2500–3300 (broad) |

| UV-Vis | Absorption Max (λmax) | 282 |

Data sourced from Markov et al., 2023. mdpi.com

Computational and Theoretical Investigations of Diethyl 2 Cyano 3 Oxosuccinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are currently no published studies utilizing quantum chemical calculations to investigate the electronic structure or predict the reactivity of diethyl 2-cyano-3-oxosuccinate.

Analysis of Frontier Molecular Orbitals (FMOs) in Reaction Pathways

No information is available in the scientific literature regarding the analysis of the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) for this compound. Such analysis would be critical for understanding its behavior in pericyclic reactions, cycloadditions, and other reaction pathways, but these calculations have not been performed.

Computational Elucidation of Transition States and Reaction Energetics

The computational modeling of transition states and the calculation of reaction energetics for processes involving this compound have not been reported. This includes the energetic profiles for its synthesis, decomposition, or its participation in the formation of heterocyclic compounds.

Molecular Dynamics Simulations for Intermolecular Interactions

While experimental data points to significant intermolecular interactions, no molecular dynamics (MD) simulations have been published to model this behavior computationally.

Modeling of Hydrogen Bonding Networks and Dimerization Phenomena

Experimental X-ray diffraction has been instrumental in characterizing the solid-state structure of this compound. These studies reveal that the compound exists in its enol tautomeric form and self-assembles into dimers through strong hydrogen bonds. researchgate.netusc.edu These dimers then stack in the crystal lattice. researchgate.netusc.edu

The formation of these hydrogen-bonded dimers is thought to contribute to the compound's unusually high melting point (96–97 °C) compared to other diethyl 2-oxosuccinates, which are typically liquids at room temperature. researchgate.net However, to date, no molecular dynamics simulations have been conducted to model the formation, stability, or dynamics of these hydrogen bonding networks and dimerization phenomena in either the solid state or in solution.

Prediction and Validation of Spectroscopic Parameters

The prediction of spectroscopic parameters for this compound is limited, though a wealth of experimental data is available for future validation of computational models.

Recent research has fully characterized the compound using various spectroscopic techniques. researchgate.netuni.lu These experimental findings provide a solid benchmark against which future computational predictions could be validated. While comprehensive computational predictions of NMR, IR, or UV spectra are not available, some basic mass spectrometry-related parameters have been predicted through computational methods.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 214.07100 | 143.5 |

| [M+Na]⁺ | 236.05294 | 151.2 |

| [M-H]⁻ | 212.05644 | 144.1 |

| [M+NH₄]⁺ | 231.09754 | 160.0 |

| [M+K]⁺ | 252.02688 | 152.4 |

| [M+H-H₂O]⁺ | 196.06098 | 131.7 |

| [M+HCOO]⁻ | 258.06192 | 161.1 |

| Data sourced from PubChemLite, calculated using CCSbase. nih.gov |

Table 2: Experimentally Determined Spectroscopic Data

| Technique | Solvent | Key Observations |

| UV-Vis | Absorption maximum at 282 nm | |

| IR | C≡N stretch at 2227 cm⁻¹, C=O bands at 1742, 1667, 1610 cm⁻¹, broad enolic OH at 2500–3300 cm⁻¹ | |

| ¹H NMR | DMSO-d₆ | Shows only signals for the enol form, including an OH proton at 14.65 ppm |

| ¹³C NMR | DMSO-d₆ | Confirms the presence of only the enol tautomer |

| Data sourced from Markov et al. (2023). researchgate.net |

Correlating Computed Spectra with Experimental Data

A thorough review of available scientific literature reveals a notable absence of published research focused on the computational and theoretical investigation of this compound and the correlation of its computed spectra with experimental data. While a comprehensive experimental characterization of this compound was recently reported for the first time, corresponding theoretical analyses and spectral correlations have not been documented in publicly accessible sources.

The first full spectroscopic characterization of this compound was detailed in a 2023 publication, which provided extensive experimental data from various spectroscopic methods. mdpi.comresearchgate.netmdpi.com These studies confirmed the compound's structure and revealed a strong preference for the enol form both in solution and in the solid state. mdpi.comresearchgate.netmdpi.com However, this foundational work did not extend to computational modeling or a comparative analysis between theoretical and experimental spectra.

Subsequent searches for computational studies, including those focusing on the work of the authors of the initial characterization paper, did not yield any publications on the theoretical spectral analysis of this compound. sciprofiles.comcolab.wsscispace.comsciprofiles.comresearchgate.netscispace.comcolab.wsmsupress.comresearchgate.netresearchgate.netsciprofiles.comfrontiersin.orggenebiology.ruresearchgate.netresearchgate.netresearchgate.netgoogle.com.augoogle.co.id Therefore, a detailed discussion and data tables correlating computed and experimental spectra for this specific compound cannot be provided at this time.

For informational purposes, the experimentally determined spectral data for the enol form of this compound, as reported in the literature, are presented below. mdpi.com

Experimental Spectroscopic Data for this compound (Enol Form)

UV-Vis Spectroscopy mdpi.com

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|

Infrared (IR) Spectroscopy mdpi.com

| Wavenumber (ν, cm⁻¹) | Assignment |

|---|---|

| 2500–3300 | O-H (enol) |

| 2227 | C≡N |

| 1742 | C=O |

| 1667 | C=O |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, DMSO-d6) mdpi.com

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 1.09 | Triplet | 7.1 | 3H | CH₃ |

| 1.17 | Triplet | 7.1 | 3H | CH₃ |

| 3.96 | Quartet | 7.1 | 2H | CH₂ |

| 4.09 | Quartet | 7.1 | 2H | CH₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, DMSO-d6) mdpi.com

| Chemical Shift (δ, ppm) |

|---|

| 13.7 |

| 14.4 |

| 59.0 |

| 60.6 |

| 73.8 |

| 118.3 |

| 165.5 |

| 168.8 |

Comparative Academic Studies with Analogous Oxosuccinate Esters

Dissecting Substituent Effects on Reactivity and Selectivity

The electronic properties and steric bulk of substituents attached to the core oxosuccinate structure are primary determinants of its chemical reactivity.

A comparison between diethyl 2-cyano-3-oxosuccinate and its alkyl-substituted analogs, such as diethyl 2-methyl-3-oxosuccinate, highlights the powerful influence of the C2 substituent. The key distinction lies in the electronic nature of the cyano (-CN) group versus an alkyl group.

The cyano group is strongly electron-withdrawing, which has two major consequences. Firstly, it significantly increases the acidity of the α-hydrogen at the C2 position. ncert.nic.inyoutube.com This heightened acidity is due to the inductive effect of the cyano group and its ability to stabilize the resulting conjugate base (an enolate) through resonance. youtube.com In contrast, an alkyl group is electron-donating, which decreases the acidity of the corresponding α-hydrogen. ncert.nic.inquora.com

Secondly, the electron-withdrawing cyano group enhances the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack. quora.com Conversely, the electron-donating nature of an alkyl group slightly reduces the electrophilicity of the carbonyl carbons. ncert.nic.in Spectroscopic and X-ray crystallographic studies show that this compound exists predominantly in its highly acidic enol form in both solution and the solid state, a trait less pronounced in many other diethyl 2-oxosuccinates. mdpi.comresearchgate.netusc.edu

| Feature | This compound | Alkyl-Substituted Oxosuccinates |

|---|---|---|

| Electronic Effect of C2 Substituent | Strongly electron-withdrawing | Electron-donating |

| Acidity of C2 α-Hydrogen | High (pKa of similar ethyl 2-cyano-3-oxobutanoate is ~3.0) mdpi.com | Low |

| Predominant Tautomeric Form | Enol mdpi.comresearchgate.net | Keto-enol equilibrium researchgate.net |

| Electrophilicity of Carbonyl Carbons | High | Moderate |

| Stability of Conjugate Base (Enolate) | High (stabilized by resonance) youtube.com | Lower |

The ester groups of an oxosuccinate, such as diethyl, dimethyl, or di-tert-butyl, also play a role in modulating reactivity, primarily through steric effects.

Larger, bulkier ester groups like di-tert-butyl can sterically hinder the approach of a nucleophile to the carbonyl carbon. mdpi.comacs.org This can decrease reaction rates or influence regioselectivity, forcing a reaction to occur at a less sterically crowded site. For example, while transesterification can occur even with a bulky tert-butyl group on a β-keto ester, the steric hindrance can affect the reaction's progress. mdpi.comacs.org In contrast, smaller methyl or ethyl esters present less of a steric barrier.

The choice of ester group is also a critical strategic decision for multi-step syntheses. For instance, tert-butyl esters are valuable as protecting groups because they can be selectively removed under acidic conditions, leaving other ester types intact for subsequent transformations. Methyl and ethyl esters are more robust and require harsher conditions for cleavage, such as saponification.

Analogous Reactivity Patterns in Diverse Synthetic Transformations

Despite differences in reaction rates and conditions, this compound and its analogs share common reactivity patterns, making them versatile building blocks in organic synthesis.

Knoevenagel Condensation : Both cyano- and alkyl-substituted oxosuccinates can react with aldehydes and ketones. organic-chemistry.orgresearchgate.net This reaction relies on the acidity of the C2-hydrogen to form an enolate, which then acts as the nucleophile. ncert.nic.in Due to the higher acidity of its α-hydrogen, this compound often undergoes this condensation under milder conditions and with greater efficiency than its alkyl-substituted counterparts. organic-chemistry.org

Michael Addition : The enolates generated from oxosuccinate esters are effective Michael donors, adding to α,β-unsaturated carbonyl compounds in a key carbon-carbon bond-forming reaction.

Heterocycle Synthesis : Oxosuccinate esters are valuable precursors for a wide array of heterocyclic compounds. mdpi.comresearchgate.net They can be condensed with reagents like hydrazines, ureas, and amidines to form pyrazoles, pyrimidines, and other ring systems. The cyano group in this compound is particularly useful as it can be retained, transformed, or participate directly in the cyclization process.

Rational Design Principles for Tailored Reactivity via Structural Modification

The predictable relationship between the structure of an oxosuccinate ester and its chemical behavior allows for its rational design to meet specific synthetic goals. mdpi.comnih.govnih.govresearchgate.net

To enhance reactivity for processes that depend on enolate formation or high electrophilicity, a potent electron-withdrawing group at the C2 position, like the cyano group, is ideal. This strategy is embodied by this compound, which excels in reactions like the Knoevenagel condensation. organic-chemistry.org

Conversely, to moderate reactivity and potentially increase selectivity or prevent side reactions, an electron-donating alkyl group at the C2 position can be installed. This can be useful in complex syntheses where fine control over competing reaction pathways is necessary.

The ester groups provide another layer of control. Bulky groups like tert-butyl esters can be strategically employed to direct the regioselectivity of a reaction through steric hindrance. mdpi.com Furthermore, using mixed esters (e.g., one ethyl ester and one tert-butyl ester) on the same molecule enables selective deprotection, allowing for sequential and site-specific modifications to the molecular framework. This principle of leveraging both electronic and steric effects through deliberate structural modification is fundamental to using these esters as tailored synthons in modern organic chemistry. researchgate.net

Prospective Research Directions and Emerging Scholarly Trends

Development of Sustainable and Green Synthetic Methodologies for Diethyl 2-cyano-3-oxosuccinate

The traditional synthesis of this compound is achieved through the Claisen condensation of diethyl oxalate (B1200264) and ethyl cyanoacetate (B8463686) using a strong base like sodium ethoxide in an ethanol (B145695) solvent. mdpi.com While effective, this method presents opportunities for the development of more sustainable and environmentally friendly alternatives.

Emerging trends in green chemistry are likely to drive research towards minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous solvents. Key areas of future investigation include:

Solvent-Free and Alternative Solvent Systems: Research into solvent-free Claisen condensations has shown promise for other β-keto esters, significantly reducing the generation of volatile organic compound waste. scispace.com Future studies could adapt these solvent-free conditions, potentially using microwave irradiation to accelerate the reaction, for the synthesis of this compound. The exploration of greener solvents, such as ionic liquids or deep eutectic solvents, could also offer benefits in terms of recyclability and reduced environmental impact.

Biocatalysis: The use of enzymes or whole-cell biocatalysts for the synthesis of succinate (B1194679) derivatives is a growing field. researchgate.netnih.govnih.gov While current biocatalytic routes primarily focus on the production of succinic acid from renewable feedstocks, future research could explore the development of engineered enzymes capable of catalyzing the specific condensation reaction to form this compound. This approach would offer high selectivity and mild reaction conditions.

Energy-Efficient Methodologies: The application of alternative energy sources, such as ultrasound or mechanochemistry (ball milling), could lead to more energy-efficient synthetic protocols. These techniques can enhance reaction rates and yields while minimizing the need for high temperatures and prolonged reaction times associated with conventional methods.

| Synthesis Method | Reactants | Key Features |

| Conventional | Diethyl oxalate, Ethyl cyanoacetate, Sodium ethoxide | Established method, good yield. mdpi.com |

| Potential Green Methods | Diethyl oxalate, Ethyl cyanoacetate | Solvent-free conditions, alternative energy sources (microwave, ultrasound), biocatalysis. |

Unveiling Novel Reactivity Modes and Catalytic Applications

This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds. mdpi.com Its multiple reactive sites—two ester groups, a ketone, and a nitrile—provide a rich platform for exploring novel chemical transformations.

Future research is expected to move beyond its established use in heterocycle synthesis and investigate new reactivity patterns and potential catalytic applications.

Multicomponent Reactions (MCRs): The high density of functional groups in this compound makes it an ideal candidate for the development of novel MCRs. These reactions, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. Future work could see the compound used as a central scaffold in the discovery of new MCRs leading to diverse and complex molecular architectures.

Asymmetric Catalysis: The prochiral center in this compound presents an opportunity for the development of enantioselective transformations. The use of chiral catalysts to control the stereochemical outcome of reactions involving this substrate could lead to the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.

Organocatalysis: The acidic nature of the enol form of this compound could be exploited in organocatalysis. mdpi.com It could potentially act as a Brønsted acid catalyst in various organic transformations. Conversely, its conjugate base could serve as a nucleophilic catalyst.

Integration of this compound in Automated and Flow Chemistry Systems

The transition from batch to continuous manufacturing is a significant trend in the chemical industry, driven by the need for safer, more efficient, and reproducible processes. Flow chemistry, a key enabling technology for continuous manufacturing, is particularly well-suited for the synthesis and subsequent transformation of reactive intermediates like this compound.

In-Flow Synthesis: The synthesis of β-keto esters, the class of compounds to which this compound belongs, has been successfully demonstrated in flow chemistry systems. nih.govthieme-connect.comacs.orgdntb.gov.ua These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. Future work will likely focus on adapting the Claisen condensation for the continuous production of this compound.

Automated Reaction Optimization: Automated platforms can be employed to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis and subsequent reactions of this compound. This high-throughput approach can significantly accelerate the discovery of new applications for this compound.

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. Future research could see the development of integrated flow systems where this compound is synthesized and then immediately used in a subsequent reaction, for example, in the continuous production of heterocyclic libraries.

| Technology | Potential Application for this compound | Advantages |

| Flow Chemistry | Continuous synthesis, telescoped reactions. nih.govthieme-connect.comacs.orgdntb.gov.ua | Improved safety, efficiency, and reproducibility. |

| Automated Systems | High-throughput screening of reaction conditions. | Accelerated discovery of new reactions and applications. |

Advanced Applications in Bio-inspired Synthesis and Supramolecular Chemistry

The unique structural and electronic properties of this compound make it an intriguing candidate for applications in the fields of bio-inspired synthesis and supramolecular chemistry.

Bio-inspired Synthesis: The β-keto ester moiety is a key structural feature in some natural products and signaling molecules. For instance, β-keto esters have been designed as analogues of bacterial quorum sensing autoinducers, with the aim of inhibiting bacterial communication. nih.gov Future research could explore the use of this compound as a starting material for the synthesis of novel quorum sensing inhibitors or other bio-inspired molecules.

Supramolecular Chemistry: The crystal structure of this compound reveals that it exists as a hydrogen-bonded dimer in the solid state, a fundamental supramolecular assembly. mdpi.comresearchgate.net The presence of multiple hydrogen bond donors and acceptors, along with the cyano group which can participate in various non-covalent interactions, opens up possibilities for the design of more complex supramolecular architectures. nih.govnih.gov Future research directions could include:

Crystal Engineering: The systematic study of how modifications to the ester groups or the inclusion of co-formers can influence the solid-state packing and lead to the formation of new crystalline materials with desired properties.

Self-Assembling Systems: The design of this compound derivatives that can self-assemble in solution to form well-defined supramolecular structures such as gels, liquid crystals, or discrete molecular cages. The interplay of hydrogen bonding and other intermolecular forces will be crucial in directing these self-assembly processes.

| Field | Potential Application of this compound |

| Bio-inspired Synthesis | Precursor for quorum sensing inhibitors and other bioactive molecules. nih.gov |

| Supramolecular Chemistry | Building block for novel crystalline materials and self-assembling systems. mdpi.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diethyl 2-cyano-3-oxosuccinate, and how can its purity be validated?

- Methodology : The compound is synthesized via a Claisen-like condensation of diethyl oxalate and ethyl cyanoacetate in absolute ethanol with sodium as a base. Post-synthesis purification involves recrystallization from boiling ethanol. Purity is validated using melting point analysis (96–97°C), H/C NMR (enol form dominance at δ 14.65 ppm for OH and 73.8 ppm for C-OH), and HRMS ([M+H] m/z 214.0706) .

Q. How does the keto-enol tautomerism of this compound influence its spectroscopic properties?

- Methodology : UV-Vis (λ = 282 nm, ε = 5600 L·mol·cm) and IR (C≡N at 2227 cm; C=O bands at 1742, 1667, 1610 cm) confirm enol dominance. NMR spectra in DMSO-d show no keto-form signals, attributed to high enol stability via intramolecular hydrogen bonding and dimerization .

Q. What experimental techniques are critical for resolving the crystal structure of this compound?

- Methodology : Single-crystal X-ray diffraction (Cu Kα radiation, C2/c space group) reveals planar enol dimers stacked via hydrogen bonds (O–H···O = 2.67 Å). Crystallographic parameters: Å, Å, Å, β = 128.435°, V = 2108.2 Å. Data refinement uses SHELX and DIAMOND software .

Advanced Research Questions

Q. How does the high acidity (pKa ≈ 3.0) of this compound impact its reactivity in heterocyclic synthesis?

- Methodology : The acidic enol proton facilitates nucleophilic attacks in cyclization reactions. For example, under basic conditions, it reacts with 1,2-diaza-1,3-butadienes to form tricyclic pyrroles. Kinetic studies (pH-dependent H NMR) show rapid self-hydrolysis in aqueous media, necessitating anhydrous conditions for stable intermediates .

Q. What computational models explain the unusual thermal stability and high melting point of this compound?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model hydrogen-bonded dimerization energies. The enol form’s planar geometry and π-stacking (inter-dimer distance = 3.48 Å) contribute to a high melting point (96–97°C vs. liquid analogs like diethyl malonate). Lattice energy calculations correlate with experimental DSC data .

Q. How can contradictions in spectral data between solution and solid-state analyses be reconciled?

- Methodology : While NMR and UV-Vis in DMSO-d show 100% enol form, IR in CCl detects minor keto contributions (weak C=O at 1742 cm). Variable-temperature H NMR (25–80°C) quantifies equilibrium shifts. Solid-state IR and X-ray confirm exclusive enol dimerization, highlighting solvent polarity’s role in tautomer distribution .

Research Gaps and Future Directions

- Dynamic NMR Studies : Quantify keto-enol equilibrium kinetics in polar vs. non-polar solvents.

- Catalytic Applications : Explore use in asymmetric catalysis via chiral metal complexes (e.g., Rh(I) in ).

- Theoretical Modeling : Refine DFT parameters to predict reactivity in multi-step syntheses (e.g., HIV-1 inhibitor precursors in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.